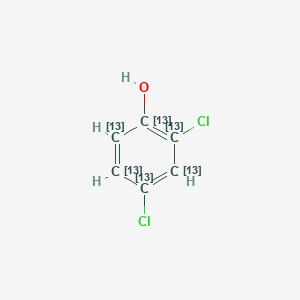

2,4-Dichlorophenol 13C6

Descripción general

Descripción

2,4-Dichlorophenol 13C6 is a stable isotope-labeled compound of 2,4-Dichlorophenol, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and analytical studies due to its unique isotopic signature. The molecular formula of this compound is Cl2C613CH4O, and it has a molecular weight of 168.96 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenol 13C6 typically involves the chlorination of phenol with carbon-13 labeled chlorine sources. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 2 and 4 positions on the phenol ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and separation techniques to achieve high isotopic purity and yield. The final product is then purified and crystallized to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichlorophenol 13C6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated quinones.

Reduction: It can be reduced to form chlorinated cyclohexanols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Chlorinated quinones.

Reduction: Chlorinated cyclohexanols.

Substitution: Various chlorinated derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Isotope Labeling in Biochemical Studies

Isotope Tracing : The primary application of 2,4-Dichlorophenol-13C6 is in isotope labeling studies. The carbon-13 labeling enables researchers to trace the compound's metabolic pathways and transformations within biological systems. This is particularly useful in understanding the fate of chlorinated phenols in the environment and their interactions with microbial communities.

Case Study : A study published in Environmental Toxicology and Chemistry utilized 13C-labeled 2,4-dichlorophenol to investigate its biodegradation pathways by specific bacterial strains. The results indicated that the labeled compound allowed for precise tracking of metabolic products, enhancing the understanding of microbial degradation processes under varying environmental conditions .

Environmental Analysis

Detection and Quantification : 2,4-Dichlorophenol-13C6 is also employed as a standard reference material in environmental testing. Its unique isotopic signature aids in the accurate quantification of dichlorophenols in environmental samples, such as water and soil.

Application Example : In a study focusing on water quality assessment, researchers used 2,4-Dichlorophenol-13C6 to calibrate mass spectrometry techniques for detecting trace levels of dichlorophenols in contaminated water sources. The findings demonstrated improved detection limits and specificity compared to non-labeled standards .

Toxicological Research

Understanding Toxicity Mechanisms : The compound has been instrumental in toxicological studies aimed at elucidating the mechanisms of toxicity associated with chlorinated phenols. By using 13C-labeled compounds, researchers can track how these substances interact with biological tissues and their metabolic products.

Research Insight : A notable investigation explored the cytotoxic effects of 2,4-Dichlorophenol on mammalian cell lines. The incorporation of carbon-13 allowed for detailed analysis of cellular uptake and biotransformation pathways, revealing critical insights into its toxicological profile .

Chemical Synthesis and Process Development

Synthesis Precursor : In chemical manufacturing, 2,4-Dichlorophenol-13C6 serves as a precursor for synthesizing other labeled compounds. Its use facilitates the development of new materials with specific isotopic signatures for research applications.

Manufacturing Case Study : A recent project focused on synthesizing novel pharmaceuticals using 2,4-Dichlorophenol-13C6 as a starting material. The ability to produce isotopically labeled intermediates enabled more efficient tracking during drug development processes .

Mecanismo De Acción

The mechanism of action of 2,4-Dichlorophenol 13C6 involves its interaction with various molecular targets and pathways. In environmental applications, it acts as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid. The compound undergoes electrophilic substitution reactions, where the chlorine atoms are replaced by other functional groups, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenol: The non-labeled version of the compound.

2,4-Dichlorophenoxyacetic acid: A herbicide derived from 2,4-Dichlorophenol.

2,6-Dichlorophenol: Another chlorinated phenol with chlorine atoms at different positions.

Uniqueness

2,4-Dichlorophenol 13C6 is unique due to its isotopic labeling, which makes it an invaluable tool in tracing and analytical studies. The presence of carbon-13 atoms allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling provides a distinct advantage over non-labeled compounds in various scientific research applications .

Actividad Biológica

2,4-Dichlorophenol 13C6 is a stable isotope-labeled derivative of 2,4-Dichlorophenol (2,4-DCP), where all six carbon atoms are replaced with the carbon-13 isotope. This modification allows for enhanced tracking and analysis in various biological and environmental studies. The compound is primarily utilized in research settings to investigate its biological activity, degradation pathways, and potential environmental impacts.

- Molecular Formula : C₆Cl₂O

- Molecular Weight : 168.96 g/mol

- Isotopic Label : All carbon atoms are carbon-13

This compound primarily targets plant meristems, inducing uncontrolled growth that ultimately leads to plant death. The compound acts by interfering with biochemical pathways involved in cellular processes, particularly those related to growth regulation and metabolism.

Biochemical Pathways

The degradation of 2,4-Dichlorophenol involves several biochemical pathways:

- Bacterial Degradation : Initiated by enzymes such as 2,4-dichlorophenoxyacetate-α-ketoglutarate dioxygenase.

- Metabolic Pathways : Involves oxidation and reduction reactions that transform the compound into various metabolites.

Biological Activity

The biological activity of this compound can be categorized into several effects on different biological systems:

Effects on Plants

- Growth Regulation : Induces hyperplasia in plant tissues.

- Toxicity : Results in chlorosis and necrosis of leaves leading to plant death.

Effects on Microorganisms

- Biodegradation Potential : Studies have shown that microorganisms can utilize 2,4-DCP as a carbon source, leading to its breakdown in anaerobic conditions. The main metabolite identified is 2,4-DCP itself during anaerobic degradation processes .

Study 1: Environmental Impact Assessment

A study conducted in the Caribbean assessed the exposure levels of chlorophenols including 2,4-DCP in various water samples. Concentrations ranged from 0.52 μg/L to 1.68 μg/L across different regions, indicating significant environmental presence and potential health risks associated with exposure .

Study 2: Biodegradation Analysis

Research focused on the biodegradation of 13C-labeled 2,4-Dichlorophenol found that natural organic matter significantly influences the degradation rates. The study highlighted that microbial communities play a crucial role in the breakdown of this compound under varying environmental conditions .

Data Tables

| Study | Key Findings | Concentration Range |

|---|---|---|

| Caribbean Biomonitoring | Detection of chlorophenols | 0.52 - 1.68 μg/L |

| Biodegradation Study | Influence of natural organic matter | Not specified |

Pharmacokinetics

The absorption and distribution of 2,4-Dichlorophenol occur primarily through plant leaves. In animal models, dosage variations significantly affect metabolic pathways and toxicity levels. Research indicates that higher concentrations lead to increased toxicity and alterations in metabolic functions.

Propiedades

IUPAC Name |

2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWRUODUSTPEG-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745897 | |

| Record name | 2,4-Dichloro(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-83-2 | |

| Record name | 2,4-Dichloro(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.